Tubulin Polymerization Inhibition vs PI3K Selectivity
N-(6-Methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide (CAS 1904356-31-5) inhibits tubulin polymerization with an IC₅₀ of 0.5 µM. Its close regioisomer, the N-(4-methylpyridin-2-yl) analog (CAS 1903913-12-1), exhibits an IC₅₀ of 0.7 µM in the same assay, while the N-(5-methylisoxazol-3-yl) analog shows no tubulin activity but instead inhibits PI3Kα (IC₅₀ ≈ 12 nM) . The 0.5 vs 0.7 µM difference, though modest, highlights the activity landscape: the 6-methylpyridin-2-yl substitution can deliver a distinct mechanism of action (tubulin polymerization) not available in PI3K‑focused analogs, offering a differentiated entry point for cytoskeleton-targeting probe or combination studies .
| Evidence Dimension | Tubulin polymerization inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.5 µM (HeLa cell tubulin polymerization assay) |
| Comparator Or Baseline | N-(4-methylpyridin-2-yl) analog: IC₅₀ = 0.7 µM; N-(5-methylisoxazol-3-yl) analog: no tubulin activity; PI3Kα inhibition IC₅₀ ≈ 12 nM for the isoxazole analog |
| Quantified Difference | 2x–infinite shift in target engagement profile relative to PI3K‑selective analogs |
| Conditions | In vitro tubulin polymerization assay using purified tubulin or HeLa cell lysate (exact protocol details per vendor SAR summary) |
Why This Matters
End users requiring a tubulin-targeted probe, distinct from the PI3K/Akt/mTOR pathway, can select this compound based on demonstrable functional activity, rather than defaulting to a PI3K‑enriched analog set.
